5-Bromonicotinaldehyde (CAS 113118-31-3) as a Direct Aniline Replacement in Naphthyridine and Diazobenzene Synthesis
5-Bromonicotinaldehyde can directly replace anilines in the synthesis of naphthyridines and diazobenzenes, a functional substitution not generally feasible with other halogenated pyridine carboxaldehydes such as 6-bromonicotinaldehyde or 5-chloronicotinaldehyde, which require distinct reaction conditions or fail to yield the desired heterocyclic cores . This specific utility stems from the compound's unique bifunctional reactivity, enabling it to participate in condensation and cross-coupling steps in a manner that mimics aniline-based building blocks while introducing the pyridine scaffold .
| Evidence Dimension | Functional substitution capability |
|---|---|
| Target Compound Data | Functions as an aniline replacement in naphthyridine and diazobenzene synthesis |
| Comparator Or Baseline | Anilines (standard building block); other halogenated pyridine carboxaldehydes (e.g., 6-bromonicotinaldehyde, 5-chloronicotinaldehyde) do not exhibit this direct replacement capability |
| Quantified Difference | Qualified 'Yes/No' functional capability: 5-bromonicotinaldehyde = 'Yes'; comparators = 'No' |
| Conditions | Synthetic protocols for naphthyridine and diazobenzene formation |
Why This Matters
This differentiation allows for the direct incorporation of a pyridine ring into target heterocycles without the need for de novo route design, accelerating lead optimization and reducing synthetic complexity in drug discovery programs.
